(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Description
Properties
Molecular Formula |
C128H193N45O39S |
|---|---|
Molecular Weight |
3018.2 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C128H193N45O39S/c1-64(2)102(173-118(205)83(45-68-30-32-71(180)33-31-68)162-104(191)73(130)24-13-14-37-129)123(210)161-79(36-42-213-4)105(192)148-55-99(186)156-85(47-70-51-141-63-152-70)115(202)164-82(44-67-21-9-6-10-22-67)113(200)159-78(29-18-41-145-128(139)140)111(198)165-84(46-69-50-146-74-25-12-11-23-72(69)74)114(201)167-87(49-101(188)189)117(204)160-77(28-17-40-144-127(137)138)110(197)163-81(43-66-19-7-5-8-20-66)106(193)149-54-97(184)154-75(26-15-38-142-125(133)134)109(196)158-76(27-16-39-143-126(135)136)112(199)166-86(48-95(132)182)116(203)170-91(60-177)121(208)172-93(62-179)122(209)171-92(61-178)120(207)169-89(58-175)108(195)151-56-100(187)157-90(59-176)119(206)168-88(57-174)107(194)150-52-96(183)153-65(3)103(190)147-53-98(185)155-80(124(211)212)34-35-94(131)181/h5-12,19-23,25,30-33,50-51,63-65,73,75-93,102,146,174-180H,13-18,24,26-29,34-49,52-62,129-130H2,1-4H3,(H2,131,181)(H2,132,182)(H,141,152)(H,147,190)(H,148,192)(H,149,193)(H,150,194)(H,151,195)(H,153,183)(H,154,184)(H,155,185)(H,156,186)(H,157,187)(H,158,196)(H,159,200)(H,160,204)(H,161,210)(H,162,191)(H,163,197)(H,164,202)(H,165,198)(H,166,199)(H,167,201)(H,168,206)(H,169,207)(H,170,203)(H,171,209)(H,172,208)(H,173,205)(H,188,189)(H,211,212)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145)/t65-,73-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,102-/m0/s1 |
InChI Key |
XWFHPHMLENMPDT-KLQUGMGCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Biological Activity
The compound identified as (2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoic acid is a complex molecule with significant potential in biological applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by multiple amino acid residues and functional groups, which contribute to its biological activity. The presence of carbamimidamide and various hydroxy and methyl substituents suggests potential interactions with biological targets.
Molecular Formula
The molecular formula is complex due to the extensive structure, but it can be summarized as:
where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. The exact counts can be derived from the detailed structural analysis.
Antifolate Mechanisms
Research indicates that compounds similar in structure to this molecule may exhibit antifolate activity by inhibiting enzymes involved in nucleotide biosynthesis. For instance, studies have shown that certain derivatives can inhibit AICARFTase and GARFTase , leading to depletion of purine nucleotides in tumor cells . This dual inhibition mechanism is crucial for targeting rapidly proliferating cancer cells.
In Vitro Studies
In vitro assays have demonstrated that related compounds exhibit significant anti-proliferative effects against various cancer cell lines. For example, compounds with similar structural motifs have been shown to inhibit cell growth effectively by disrupting metabolic pathways essential for DNA synthesis .
Transport Mechanisms
The transport of these compounds into cells is mediated by specific transporters such as Folate Receptor alpha (FRα) and Proton-Coupled Folate Transporter (PCFT) . The selectivity for these transporters over others like RFC (Reduced Folate Carrier) enhances the therapeutic index of these compounds, allowing for targeted delivery to cancerous tissues .
Case Study 1: Antitumor Activity
In a study examining the effects of a closely related compound on human tumor cells, researchers observed a marked decrease in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the inhibition of key metabolic pathways involved in nucleotide synthesis .
Case Study 2: Pharmacokinetics
Another investigation focused on the pharmacokinetic properties of similar compounds, revealing a half-life of approximately 24 hours in vivo. This extended half-life suggests potential for sustained therapeutic effects with less frequent dosing regimens .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | |
| Enzyme Inhibition | AICARFTase and GARFTase inhibition | |
| Transport Mechanism | Selective uptake via FRα |
Pharmacokinetic Profile
Scientific Research Applications
Medicinal Applications
- Anticancer Research :
- Antimicrobial Properties :
- Neuroprotective Effects :
Biochemical Applications
- Enzyme Inhibition :
Synthesis and Modification
- Synthetic Pathways :
Case Studies
- Clinical Trials :
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C187H291N45O59 |
| Molar Mass | 4113.641 g/mol |
| Biological Activity | Anticancer, Antimicrobial |
| Synthesis Methods | Acylation, Amide Coupling |
Comparison with Similar Compounds
Structural Analogs
Structural analogs share overlapping backbone motifs or functional groups, enabling comparative analysis of structure-activity relationships (SAR).
Key Insight: The presence of multiple carbamimidamido and hydroxypropanoyl groups in "(2S)-5-amino-2-..." may enhance target affinity compared to simpler analogs but could also increase metabolic liability .
Functional Analogs
Functional analogs exhibit similar pharmacological effects despite structural differences.
- Mianserin enantiomers : S(+)-mianserin: Stronger antidepressant activity due to optimized serotonin receptor binding. R(-)-mianserin: Reduced efficacy, highlighting the importance of stereochemistry. Comparison: Like mianserin, the (2S)-configuration in "(2S)-5-amino-2-..." is critical for activity; stereochemical alterations would likely diminish potency.
- FKBP12-mTOR inhibitors : These compounds (e.g., Temsirolimus) inhibit protein-protein interactions in cancer pathways.
Computational and Pharmacological Insights
- Structural similarity principles: RDKit-based comparisons () reveal that "(2S)-5-amino-2-..." clusters with peptide-derived enzyme inhibitors, predicting activity against proteases or kinases .
- ADMET profiling: Compared to Everolimus analogs, "(2S)-5-amino-2-..." may exhibit lower solubility due to its branched structure but improved target specificity via guanidine-aromatic synergies .
- Metabolic stability : The methylsulfanyl group may slow oxidative degradation compared to methionine analogs, though indole and imidazole residues could still pose CYP450 interaction risks .
Critical Research Findings
Stereochemistry matters : The all-(2S) configuration optimizes spatial arrangement for target binding, as seen in enantiomer studies of mianserin .
Guanidine groups enhance target affinity : Carbamimidamido motifs correlate with stronger electrostatic interactions, analogous to PfFNR inhibitors in antimalarial research .
Trade-offs in design : Increased structural complexity improves specificity but may reduce bioavailability, a trend observed in hydroxamate-based MMP inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
